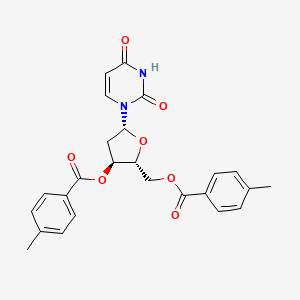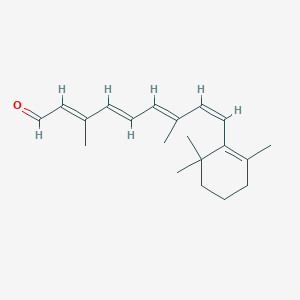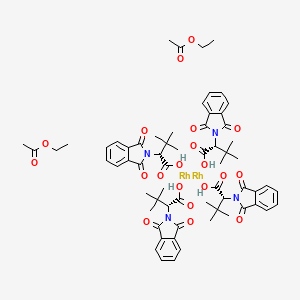![molecular formula C14H23NO3 B13421463 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is a chemical compound with the molecular formula C14H23NO3. It is known for its role as a metabolite of the selective β-1 blocker drug metoprolol . This compound is significant in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves several steps. One common method includes the reaction of 4-hydroxyphenethyl alcohol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, ethers, and esters .
Aplicaciones Científicas De Investigación
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an analytical standard for chromatography techniques.
Biology: Studied for its role in metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of metoprolol.
Industry: Utilized in the production of pharmaceuticals and as a reference material for quality control.
Mecanismo De Acción
The mechanism of action of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves its interaction with β-1 adrenergic receptors. As a metabolite of metoprolol, it helps in blocking these receptors, leading to a decrease in heart rate and blood pressure. This compound targets the β-1 adrenergic receptors in the heart, thereby reducing the effects of adrenaline and noradrenaline .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol acid: Another metabolite of a β-1 blocker, atenolol.
Metoprolol acid: A closely related compound with similar pharmacological properties.
Uniqueness
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is unique due to its specific structure and its role as a metabolite of metoprolol. This gives it distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]ethyl]phenol |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-14(17)10-18-8-7-12-3-5-13(16)6-4-12/h3-6,11,14-17H,7-10H2,1-2H3 |
Clave InChI |
SHVKNZDMGYHNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COCCC1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


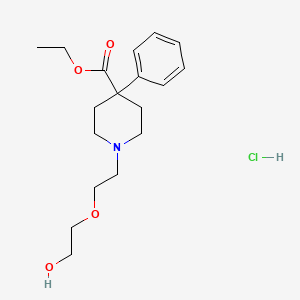
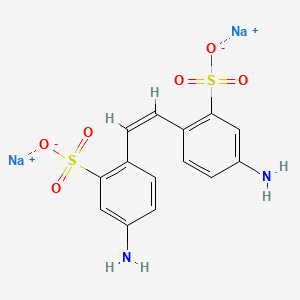
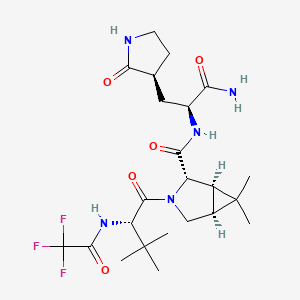
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
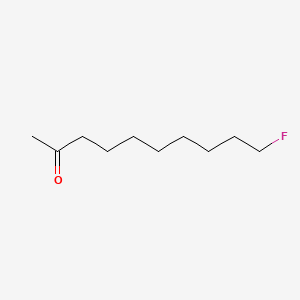
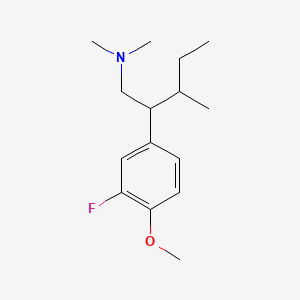
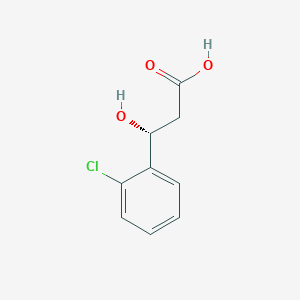
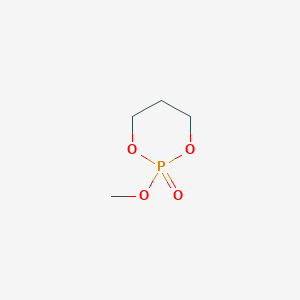

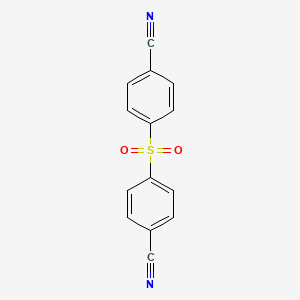
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
